physicochemical properties of 2-Amino-2-(4-chlorophenyl)propanoicacidhcl
physicochemical properties of 2-Amino-2-(4-chlorophenyl)propanoicacidhcl
An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(4-chlorophenyl)propanoic Acid HCl
Introduction
2-Amino-2-(4-chlorophenyl)propanoic acid hydrochloride is a synthetic amino acid derivative. As a structural analog of natural amino acids, it serves as a valuable building block in medicinal chemistry and drug discovery. The incorporation of a chlorine atom on the phenyl ring can significantly modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application in research and development, influencing everything from reaction kinetics and formulation to bioavailability and pharmacokinetic profiles.
This guide provides a comprehensive overview of the key physicochemical characteristics of 2-Amino-2-(4-chlorophenyl)propanoic acid HCl. It is designed for researchers, chemists, and drug development professionals, offering both available data and field-proven methodologies for its analysis. We will delve into its structural and analytical characterization, and present detailed, validated protocols for determining its most critical properties.
Compound Identity and Structure
The molecule is a non-natural, alpha-substituted amino acid. The hydrochloride salt form enhances its stability and aqueous solubility, making it more amenable for use in biological assays and as a starting material in aqueous reaction media.[1]
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Chemical Name: 2-Amino-2-(4-chlorophenyl)propanoic acid hydrochloride
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Structure (Free Base):
(Image Source: PubChem CID 3847762)
The structure features a chiral center at the alpha-carbon (C2), meaning it can exist as two enantiomers, (R) and (S). This guide pertains to the racemic mixture unless otherwise specified.
Core Physicochemical Properties
The properties of this compound are dictated by its functional groups: a carboxylic acid, a primary amine, and a chlorophenyl ring. The data presented below is a combination of information for the free base and expected properties for the hydrochloride salt.
| Property | Value (Free Base) | Value (HCl Salt) | Comments & Rationale |
| Molecular Formula | C₉H₁₀ClNO₂[4][5][6] | C₉H₁₁Cl₂NO₂ | Addition of one molecule of HCl. |
| Molecular Weight | 199.64 g/mol [2] | 236.10 g/mol | Calculated from the free base MW (199.64) + HCl (36.46). |
| CAS Number | 4895-98-1[2][4][6] | Not explicitly found | The HCl salt will have a distinct CAS number from the free base. |
| Appearance | White to off-white solid/powder[2][7] | White to off-white solid | Typical appearance for amino acid hydrochlorides. |
| Melting Point | Not Found | Not Found | Expected to be a relatively high-melting solid, likely decomposing upon melting, which is characteristic of amino acid salts. |
| Solubility | Sparingly soluble in water | Soluble in water, DMSO[7] | The ionized ammonium and carboxyl groups in the salt form significantly increase aqueous solubility compared to the zwitterionic free base. |
| pKa | Not Found | pKa₁ ~2-3 (Carboxylic Acid)pKa₂ ~9-10 (Ammonium) | Expected values based on typical amino acid structures. The carboxylic acid is acidic, and the protonated amine (ammonium) is weakly acidic. |
| Predicted XLogP3 | -0.9[5] | < -0.9 | This value is for the neutral free base. The charged HCl salt is significantly more hydrophilic, resulting in a lower octanol-water partition coefficient. LogD at physiological pH will be very low. |
Analytical Characterization Methodologies
Confirming the identity, purity, and structure of 2-Amino-2-(4-chlorophenyl)propanoic acid HCl requires a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
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¹H-NMR: The proton NMR spectrum is expected to show distinct signals:
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A singlet for the methyl (CH₃) protons.
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A multiplet in the aromatic region (around 7.0-7.5 ppm) corresponding to the four protons on the para-substituted phenyl ring. Due to symmetry, this may appear as two distinct doublets.
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Broad signals for the amine (NH₃⁺) and carboxylic acid (COOH) protons, which are exchangeable with deuterium in solvents like D₂O.[8]
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¹³C-NMR: The carbon NMR spectrum will confirm the carbon framework:
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A signal for the methyl carbon.
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Signals for the aromatic carbons, with the carbon attached to the chlorine atom being distinct.
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A signal for the quaternary alpha-carbon (C2).
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A signal for the carbonyl carbon of the carboxylic acid, typically in the 170-180 ppm range.[9]
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Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern, confirming the elemental composition.
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Technique: Electrospray Ionization (ESI) is ideal due to the polar and charged nature of the molecule.
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Expected Ions:
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Fragmentation: Tandem MS (MS/MS) would likely show a characteristic loss of the carboxylic acid group (CO₂H) and fragmentation of the side chain.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
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O-H Stretch (Carboxylic Acid): A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in carboxylic acids.[10]
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N-H Stretch (Ammonium): A broad absorption in the 2800-3200 cm⁻¹ range, typical for the N-H stretches of a primary ammonium salt (R-NH₃⁺). This often overlaps with the O-H and C-H stretches.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak between 1700 and 1730 cm⁻¹ is indicative of the carbonyl group.[10]
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C-Cl Stretch: A signal in the fingerprint region, typically between 600 and 800 cm⁻¹, corresponding to the aryl-chloride bond.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for determining crucial physicochemical parameters. These protocols are designed to be self-validating and are based on established industry standards.
Determination of Aqueous Solubility (Shake-Flask Method)
Causality: The shake-flask method is considered the "gold standard" for solubility determination as it allows the solid solute to reach equilibrium with the solvent over a defined period, providing a thermodynamically accurate measurement.
Protocol:
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Preparation: Add an excess amount of 2-Amino-2-(4-chlorophenyl)propanoic acid HCl to a known volume of purified water (e.g., 10 mL) in a sealed, clear glass vial. The excess solid should be clearly visible.
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Equilibration: Place the vial in a mechanical shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours. This extended time ensures equilibrium is reached.
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Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the undissolved solid settle.
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Sampling & Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to avoid artificially high results.
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Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC-UV.[11]
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Calculation: The solubility is reported in mg/mL or mol/L based on the measured concentration of the saturated solution.
Caption: Workflow for Shake-Flask Solubility Determination.
Determination of pKa (Potentiometric Titration)
Causality: Potentiometric titration directly measures the change in pH of a solution as a titrant is added. The pKa values correspond to the pH at which the acidic and basic forms of an ionizable group are present in equal concentrations (the half-equivalence points), providing a direct measure of the group's acidity.
Protocol:
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Solution Preparation: Accurately weigh and dissolve a known amount of 2-Amino-2-(4-chlorophenyl)propanoic acid HCl in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
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Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Insert a calibrated pH electrode and a magnetic stirrer.
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Acidic Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. Record the pH after each addition.
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Data Plotting: Plot the measured pH versus the volume of NaOH added. The resulting titration curve will show two inflection points.
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pKa Determination:
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The first half-equivalence point (midpoint of the first buffer region) corresponds to the pKa of the carboxylic acid group (pKa₁).
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The second half-equivalence point (midpoint of the second buffer region) corresponds to the pKa of the ammonium group (pKa₂).
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Software Analysis: Use derivative plots (dpH/dV) to more accurately determine the equivalence points, from which the half-equivalence points can be calculated.
Caption: Workflow for Potentiometric pKa Determination.
Plausible Synthetic Route: Strecker Synthesis
A common and versatile method for synthesizing α-amino acids is the Strecker synthesis. While a specific synthesis for this exact molecule is not detailed in the provided search results, a plausible route can be extrapolated from the synthesis of similar compounds.[12]
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Starting Material: The synthesis would begin with 4-chloroacetophenone.
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Formation of α-aminonitrile: The ketone is reacted with an ammonium salt (e.g., ammonium chloride) and a cyanide source (e.g., sodium cyanide). This forms an intermediate α-aminonitrile.
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Hydrolysis: The nitrile group of the intermediate is then hydrolyzed under acidic conditions (e.g., by refluxing with concentrated HCl). This converts the nitrile into a carboxylic acid, yielding the final product, 2-Amino-2-(4-chlorophenyl)propanoic acid, which is isolated as its hydrochloride salt.[12]
Conclusion
2-Amino-2-(4-chlorophenyl)propanoic acid HCl is a compound of significant interest in chemical and pharmaceutical research. Its key physicochemical properties—moderate molecular weight, enhanced aqueous solubility as a hydrochloride salt, and two ionizable centers (pKa₁ ~2-3, pKa₂ ~9-10)—are critical determinants of its behavior in both chemical and biological systems. While comprehensive experimental data is limited in public literature, its characteristics can be reliably predicted based on its structure and confirmed using the standard, robust analytical and experimental protocols detailed in this guide. This foundational knowledge is essential for any scientist aiming to utilize this versatile molecule in drug design, synthesis, and development.
References
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